molecular formula C8H9BrN2OS B2557730 5-Bromo-2-(thiolan-3-yloxy)pyrimidine CAS No. 2168295-32-5

5-Bromo-2-(thiolan-3-yloxy)pyrimidine

Cat. No.: B2557730
CAS No.: 2168295-32-5
M. Wt: 261.14
InChI Key: PDTIHWXZIJOLFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(thiolan-3-yloxy)pyrimidine is a heterocyclic compound that contains a bromine atom at the 5-position of the pyrimidine ring and a thiolan-3-yloxy group at the 2-position

Preparation Methods

The synthesis of 5-Bromo-2-(thiolan-3-yloxy)pyrimidine can be achieved through several methods. One common approach involves the bromination of pyrimidine derivatives using sodium monobromoisocyanurate (SMBI) as a brominating agent . Another method involves the reaction of 2-bromomalonaldehyde with amidine compounds in a one-step process . This method is advantageous due to its simplicity, safety, and cost-effectiveness, making it suitable for large-scale industrial production.

Chemical Reactions Analysis

5-Bromo-2-(thiolan-3-yloxy)pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-(thiolan-3-yloxy)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(thiolan-3-yloxy)pyrimidine in biological systems involves its incorporation into nucleic acids, where it can interfere with DNA replication and transcription. This is similar to the mechanism of action of other halogenated pyrimidine nucleosides, which are known to exhibit antiviral and antineoplastic activities .

Comparison with Similar Compounds

5-Bromo-2-(thiolan-3-yloxy)pyrimidine can be compared with other halogenated pyrimidine derivatives, such as 5-bromo-2’-deoxyuridine and 5-iodo-2’-deoxyuridine. These compounds share similar structural features and biological activities but differ in their specific applications and reactivity. For example, 5-bromo-2’-deoxyuridine is primarily used as an antiviral agent, while 5-iodo-2’-deoxyuridine is used in diagnostic oncology .

Similar compounds include:

  • 5-Bromo-2’-deoxyuridine
  • 5-Iodo-2’-deoxyuridine
  • 5-Chloro-2’-deoxyuridine

Each of these compounds has unique properties and applications, highlighting the versatility and importance of halogenated pyrimidine derivatives in scientific research and industry.

Properties

IUPAC Name

5-bromo-2-(thiolan-3-yloxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2OS/c9-6-3-10-8(11-4-6)12-7-1-2-13-5-7/h3-4,7H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTIHWXZIJOLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.